1,4-Bis(methyltellanyl)buta-1,3-diyne
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Overview
Description
1,4-Bis(methyltellanyl)buta-1,3-diyne is an organotellurium compound characterized by the presence of tellurium atoms bonded to a butadiyne backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(methyltellanyl)buta-1,3-diyne typically involves the coupling of tellurium-containing precursors with a butadiyne backbone. One common method includes the use of tellurium tetrachloride and acetylene derivatives under controlled conditions to form the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis(methyltellanyl)buta-1,3-diyne undergoes various chemical reactions, including:
Oxidation: The tellurium atoms can be oxidized to higher oxidation states using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the tellurium atoms to lower oxidation states using reducing agents such as sodium borohydride.
Substitution: The tellurium atoms can be substituted with other chalcogen atoms or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, mild acidic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Chalcogen halides, organic solvents.
Major Products:
Oxidation: Higher oxidation state tellurium compounds.
Reduction: Lower oxidation state tellurium compounds.
Substitution: Chalcogen-substituted butadiyne derivatives.
Scientific Research Applications
1,4-Bis(methyltellanyl)buta-1,3-diyne has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4-Bis(methyltellanyl)buta-1,3-diyne involves its interaction with molecular targets through chalcogen bonding. The tellurium atoms act as electrophilic centers, forming noncovalent interactions with nucleophilic regions in target molecules. This interaction can modulate the activity of enzymes, receptors, and other biological macromolecules .
Comparison with Similar Compounds
1,4-Bis(trimethylsilyl)buta-1,3-diyne: Similar structure but with silicon atoms instead of tellurium.
1,4-Bis(methylselanyl)buta-1,3-diyne: Contains selenium atoms, exhibiting different reactivity and properties compared to tellurium.
Uniqueness: 1,4-Bis(methyltellanyl)buta-1,3-diyne is unique due to the presence of tellurium, which imparts distinct electronic and chemical properties. Tellurium’s position in the periodic table allows for stronger chalcogen bonding interactions compared to sulfur and selenium, making this compound particularly interesting for advanced material applications .
Properties
CAS No. |
468751-34-0 |
---|---|
Molecular Formula |
C6H6Te2 |
Molecular Weight |
333.3 g/mol |
IUPAC Name |
1,4-bis(methyltellanyl)buta-1,3-diyne |
InChI |
InChI=1S/C6H6Te2/c1-7-5-3-4-6-8-2/h1-2H3 |
InChI Key |
ZLJRQFCJZLEGFY-UHFFFAOYSA-N |
Canonical SMILES |
C[Te]C#CC#C[Te]C |
Origin of Product |
United States |
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